molecular formula C18H18N4 B13408419 2-N-Propyl-4-methyl-6-(1'-methylbenzimidazol-2'-YL)benzimidazole

2-N-Propyl-4-methyl-6-(1'-methylbenzimidazol-2'-YL)benzimidazole

Cat. No.: B13408419
M. Wt: 290.4 g/mol
InChI Key: SBBVIMUTABACJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves the reaction of N-methyl-O-phenylene-diamine with 2-N-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid using phosphorous oxychloride in a non-polar solvent such as xylene, 1,4-dioxane, or toluene. The reaction is carried out at 100-110°C for 5-15 hours, followed by crystallization using non-aqueous organic solvents like ethyl acetate or isopropyl acetate .

Chemical Reactions Analysis

Types of Reactions

2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorous oxychloride, non-polar solvents (xylene, 1,4-dioxane, toluene), and reducing agents. The reactions are typically carried out at elevated temperatures ranging from 40°C to 110°C .

Major Products Formed

The major products formed from these reactions include various intermediates such as 3-methyl-4-butyrylamino-5-nitrobenzoic acid and N-[2-methyl-4-(1-methylbenzimidazole)-2-yl-6-nitrophenyl]butyramide, which eventually lead to the formation of 2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole .

Scientific Research Applications

2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For instance, in antihypertensive drugs, it acts as an antagonist to angiotensin II receptors, thereby reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole is unique due to its specific combination of propyl, methyl, and benzimidazole functional groups, which confer distinct chemical and biological properties. Its high purity and yield in industrial production also make it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole

InChI

InChI=1S/C18H18N4/c1-3-6-16-19-15-10-9-12(11(2)17(15)22-16)18-20-13-7-4-5-8-14(13)21-18/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

SBBVIMUTABACJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=CC(=C2C)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.